molecular formula C23H19BrN2O3 B4852115 N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide

N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide

Cat. No. B4852115
M. Wt: 451.3 g/mol
InChI Key: AFRMVNCOKWNPLR-OAXNYFJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide, also known as BPF, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor and anti-inflammatory activity, N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been shown to have antioxidant activity and to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been extensively studied for its potential use in a variety of scientific research applications, which means that there is a large body of literature available on its properties and effects. One limitation of using N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are a number of potential future directions for research on N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide. One area of interest is in the development of N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide and to identify potential targets for its activity. Finally, more research is needed to determine the safety and toxicity of N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide in vivo, as well as its potential for use in combination with other drugs.

Scientific Research Applications

N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, as N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been shown to have anti-tumor activity in vitro and in vivo. Additionally, N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c24-21-15-14-20(29-21)23(28)26-19(13-7-12-17-8-3-1-4-9-17)22(27)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,25,27)(H,26,28)/b12-7-,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRMVNCOKWNPLR-OAXNYFJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z,4Z)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide
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N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide
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N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide
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N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide
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N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide
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N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide

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